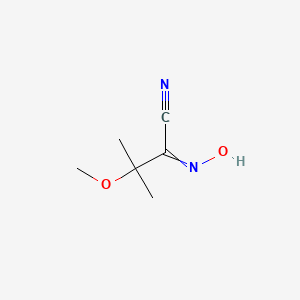
2-(Hydroxyimino)-3-methoxy-3-methylbutanenitrile
Cat. No. B8520877
Key on ui cas rn:
86452-24-6
M. Wt: 142.16 g/mol
InChI Key: OUNQMEAWCHUFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05387607
Procedure details


53.6 g (0.46 mol) of 2-methoxy-2-methylpropionaldehyde oxime in ether (about 1 M) are initially taken at from -5° to -10° C. 35.8 g (0.5 mol) of chlorine gas are passed in, after which stirring is carried out for 1 hour at this temperature and the mixture is then evaporated down at 10° C. and the residue is taken up in diethyl ether. 24.7 g (0.5 mol) of sodium cyanide in 375 ml of 20:1 methanol/H2O are initially taken at 10° C. and the above ethereal solution is rapidly added dropwise. After 4 hours at room temperature, the mixture is filtered under suction and the residue is washed with twice 100 ml of methanol. The combined solutions are evaporated down and the residue is partitioned between methyl tert-butyl ether and water. Drying the organic phase over Na2SO4, evaporating down and crystallizing from dichloromethane-/n-hexane give 41.1 g (63% of theory) of a white powder of melting point 102°-104° C.
Name
2-methoxy-2-methylpropionaldehyde oxime
Quantity
53.6 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[CH:4]=[N:5][OH:6].ClCl.[C-:11]#[N:12].[Na+]>CCOCC.CO.O>[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[C:4](=[N:5][OH:6])[C:11]#[N:12] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
2-methoxy-2-methylpropionaldehyde oxime
|
|
Quantity
|
53.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=NO)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
35.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
|
Name
|
|
|
Quantity
|
24.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are initially taken at from -5° to -10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is then evaporated down at 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are initially taken at 10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the above ethereal solution is rapidly added dropwise
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 4 hours at room temperature
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with twice 100 ml of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined solutions are evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between methyl tert-butyl ether and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying the organic phase over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizing from dichloromethane-/n-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
give 41.1 g (63% of theory) of a white powder of melting point 102°-104° C.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C(C#N)=NO)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
